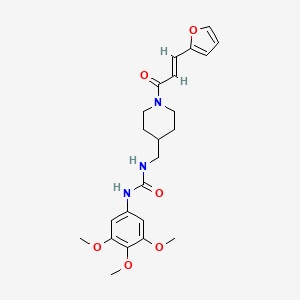
(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C23H29N3O6 and its molecular weight is 443.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural configuration that includes a furan moiety, a piperidine derivative, and a urea functional group, which suggests possible interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N2O5, with a molecular weight of approximately 398.5 g/mol. The presence of multiple functional groups enhances its biological efficacy and may allow for diverse pharmacological effects.
Structural Representation
The compound can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease progression, particularly those related to cancer and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound demonstrates significant activity against various cancer cell lines. The furan and methoxy groups are often associated with anticancer properties due to their ability to modulate key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound's structure indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related compounds incorporating similar structural motifs. For instance:
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of furan-containing compounds in inhibiting tumor growth in vitro and in vivo models. The mechanisms involved included induction of apoptosis and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Mechanisms : Another research article discussed how compounds with methoxy substitutions exhibited potent inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers .
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)24-15-16-8-10-26(11-9-16)21(27)7-6-18-5-4-12-32-18/h4-7,12-14,16H,8-11,15H2,1-3H3,(H2,24,25,28)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMKSWUHAFHJL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














